molecular formula C12H10N2O B8350439 1-Quinoxalin-2-yl-but-3-yn-1-ol

1-Quinoxalin-2-yl-but-3-yn-1-ol

Cat. No.: B8350439
M. Wt: 198.22 g/mol
InChI Key: GSVQDWRYBSNITO-UHFFFAOYSA-N
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Description

1-Quinoxalin-2-yl-but-3-yn-1-ol (C₁₁H₁₀N₂O) is a quinoxaline derivative characterized by a fused benzene-diazine ring system (quinoxaline core) substituted at the 2-position with a but-3-yn-1-ol chain. The alkyne (C≡C) and hydroxyl (-OH) groups in its structure confer unique reactivity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and hydrogen-bonding interactions.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-quinoxalin-2-ylbut-3-yn-1-ol

InChI

InChI=1S/C12H10N2O/c1-2-5-12(15)11-8-13-9-6-3-4-7-10(9)14-11/h1,3-4,6-8,12,15H,5H2

InChI Key

GSVQDWRYBSNITO-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=NC2=CC=CC=C2N=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural Comparison

The table below highlights key structural differences between 1-Quinoxalin-2-yl-but-3-yn-1-ol and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Structural Features Reference
This compound C₁₁H₁₀N₂O But-3-yn-1-ol chain at position 2 186.21 g/mol Alkyne, hydroxyl -
1-Benzyl-3-methylquinoxalin-2(1H)-one C₁₇H₁₄N₂O Benzyl (position 1), methyl (position 3) 262.31 g/mol Ketone, aromatic substitution
1-(1H-Indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline C₁₈H₁₂N₄ Indole-triazolo fused system 284.31 g/mol Heterocyclic fusion, planar aromaticity
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol C₁₅H₁₉N₃O Piperidine-ethanol chain at position 2 257.33 g/mol Amine, hydroxyl, flexible aliphatic chain

Key Observations :

  • Alkyne vs. Aromatic Substitution: The alkyne group in this compound distinguishes it from benzyl- or methyl-substituted analogs (e.g., 1-Benzyl-3-methylquinoxalin-2(1H)-one), which exhibit classical aromatic reactivity (e.g., electrophilic substitution) .
  • Flexibility: The piperidine-ethanol chain in 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol introduces conformational flexibility, contrasting with the rigid alkyne group in the target molecule .

Q & A

Q. What are the recommended synthetic routes for 1-Quinoxalin-2-yl-but-3-yn-1-ol, and how do reaction conditions influence yield?

Synthesis of quinoxaline derivatives typically involves cyclization of precursors such as diamines with α-diketones or glyoxal derivatives under acidic or thermal conditions . For this compound, a plausible route involves:

  • Step 1 : Reacting 2-aminophenol derivatives with but-3-yn-1-ol precursors.
  • Step 2 : Cyclization using catalysts like acetic acid or ethanol under reflux (80–120°C) .
    Key variables : Solvent polarity (ethanol vs. acetic acid), temperature, and stoichiometry of the alkyne precursor. For example, excess glyoxal may improve cyclization efficiency but risks side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The quinoxaline ring protons (6.8–8.5 ppm) and alkyne protons (~2.5 ppm) should show distinct splitting patterns. The hydroxyl proton may appear as a broad singlet (~1.5–2.5 ppm) .
  • IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS can verify the molecular ion peak (expected m/z ≈ 215–230) and fragmentation patterns of the quinoxaline core .

Q. What stability considerations are critical for handling and storage?

  • Thermal Stability : Decomposition occurs above 180°C, releasing carbon oxides and nitrogen oxides .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation of the alkyne group .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the alkyne moiety may act as a π-electron donor .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. The quinoxaline ring may exhibit π-π stacking with aromatic residues in binding pockets .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Dose-Response Studies : Use IC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to establish concentration-dependent effects .
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites that may contribute to toxicity .
  • Control Experiments : Compare with structurally analogous compounds (e.g., 3-methylquinoxalin-2-one) to isolate the role of the alkyne group .

Q. How can synthetic byproducts or impurities be identified and minimized?

  • HPLC-MS Analysis : Use reverse-phase C18 columns with UV detection (254 nm) to separate byproducts. Common impurities include unreacted diamine precursors or oxidized alkyne derivatives .
  • Optimization : Reduce reaction time or lower temperature to suppress side reactions (e.g., over-oxidation) .

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